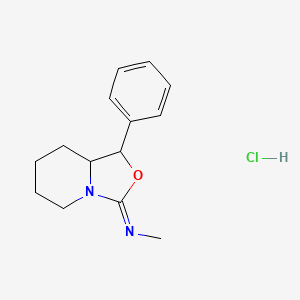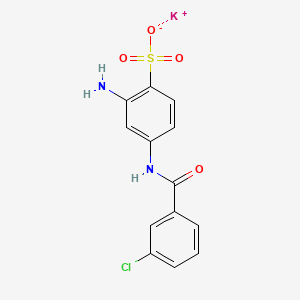
Sodium cefamandole methanolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium cefamandole methanolate is a derivative of cefamandole, a second-generation cephalosporin antibiotic. It is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. This compound is used in the treatment of various bacterial infections, including those affecting the respiratory tract, urinary tract, skin, and bones .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of sodium cefamandole methanolate involves several steps:
Initial Reaction: 7-aminocephalosporanic acid is reacted with 5-mercapto-1-methyltetrazole in the presence of a boron trifluoride acetonitrile complex as a catalyst.
Silanization: The intermediate compound undergoes a heating reflux reaction with a silanization agent until the solution becomes clear.
Chloroformylation: N,N-dimethylaniline is added under an inert gas atmosphere, followed by the dropwise addition of (D)-(-)-O-formylmandeloyl chloride for chloroformylation.
Hydrolysis and pH Adjustment: The reaction mixture is hydrolyzed with water, and the pH is adjusted to 5.0-7.5 using sodium bicarbonate or sodium carbonate.
Crystallization: The organic layer is separated, and the aqueous layer is treated with ethyl acetate. The pH is further adjusted to 0.5-1.5, leading to the formation of a cephamandole solution.
Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process is optimized for higher yield, purity, and cost-effectiveness. The solvents used in the process are often recovered and reused to minimize production costs .
化学反応の分析
Types of Reactions: Sodium cefamandole methanolate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Common substitution reactions involve the replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols or amines.
科学的研究の応用
Sodium cefamandole methanolate has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of cephalosporin antibiotics and their derivatives.
Biology: Researchers use it to study bacterial resistance mechanisms and the efficacy of new antibacterial agents.
Medicine: It is employed in clinical studies to evaluate its effectiveness in treating various bacterial infections.
Industry: The compound is used in the development of new pharmaceutical formulations and drug delivery systems.
作用機序
Sodium cefamandole methanolate exerts its antibacterial effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis and death . The compound targets multiple PBPs, making it effective against a broad range of bacteria.
類似化合物との比較
- Cephalothin
- Cephaloridine
- Cefazolin
Comparison: Sodium cefamandole methanolate is unique among cephalosporins due to its enhanced stability against beta-lactamases and its broad-spectrum activity against Gram-negative bacteria. Compared to cephalothin, cephaloridine, and cefazolin, this compound exhibits superior potency against resistant strains of Enterobacter and Proteus .
特性
CAS番号 |
64415-59-4 |
|---|---|
分子式 |
C19H21N6NaO6S2 |
分子量 |
516.5 g/mol |
IUPAC名 |
sodium;(6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;methanol |
InChI |
InChI=1S/C18H18N6O5S2.CH4O.Na/c1-23-18(20-21-22-23)31-8-10-7-30-16-11(15(27)24(16)12(10)17(28)29)19-14(26)13(25)9-5-3-2-4-6-9;1-2;/h2-6,11,13,16,25H,7-8H2,1H3,(H,19,26)(H,28,29);2H,1H3;/q;;+1/p-1/t11-,13-,16-;;/m1../s1 |
InChIキー |
HOMCRCHGRGVVPL-RFXDPDBWSA-M |
異性体SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)[C@@H](C4=CC=CC=C4)O)SC2)C(=O)[O-].CO.[Na+] |
正規SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)O)SC2)C(=O)[O-].CO.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















